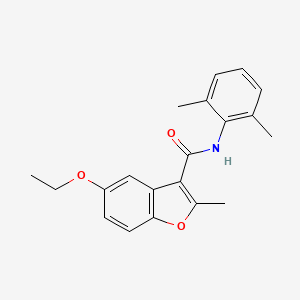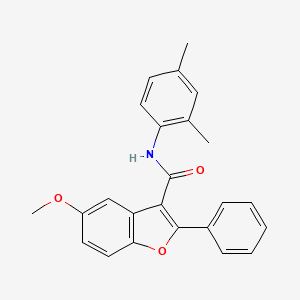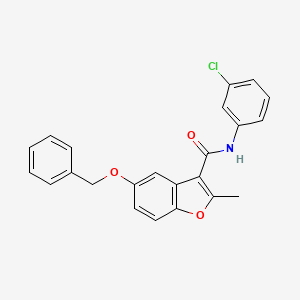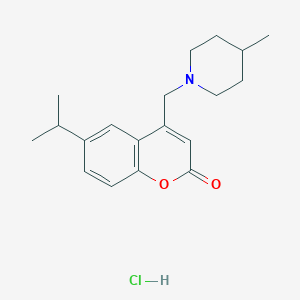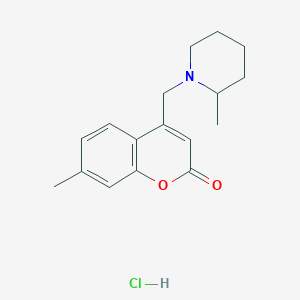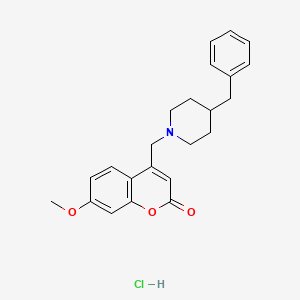
4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride” is a complex organic molecule. It contains a benzylpiperidine moiety, which is a common structure in many pharmaceuticals and research chemicals . The benzylpiperidine group is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. The benzylpiperidine moiety could potentially undergo reactions involving the nitrogen atom or the benzyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Compounds containing a benzylpiperidine moiety are typically solid at room temperature .作用機序
Target of Action
A structurally similar compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound likely interacts with its targets, the monoamine transporters, leading to the release of monoamines (dopamine, norepinephrine, and possibly serotonin) into the synaptic cleft . This results in increased neurotransmitter activity, which can lead to various physiological effects.
Biochemical Pathways
The compound likely affects the monoaminergic pathways, specifically the dopaminergic and noradrenergic pathways . The downstream effects of this can vary widely, but generally result in increased arousal, alertness, and responsiveness to the environment.
生化学分析
Biochemical Properties
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO), particularly MAO-A, acting as an inhibitor . This interaction can influence the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting various biochemical pathways . Additionally, the compound may interact with acetylcholinesterase (AChE), inhibiting its activity and potentially affecting cholinergic signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involving neurotransmitters, leading to changes in cellular responses . It may also affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . Furthermore, the compound’s impact on cellular metabolism includes changes in energy production and utilization, which can affect overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes such as MAO-A and AChE, inhibiting their activity and altering the levels of neurotransmitters . This inhibition can lead to changes in neurotransmitter signaling and downstream effects on cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmitter pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in neurotransmitter levels and signaling pathways . These long-term effects may be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and effects over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and signaling pathways, potentially improving cognitive function and behavior . At higher doses, the compound may induce toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s inhibition of MAO-A affects the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to changes in their levels and activity . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, facilitating its entry into cells and accumulation in target tissues . Once inside the cells, the compound may bind to proteins that regulate its localization and activity, influencing its distribution and effects within the cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes . Additionally, its localization to the nucleus may affect gene expression by interacting with transcription factors and other regulatory proteins .
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxychromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3.ClH/c1-26-20-7-8-21-19(14-23(25)27-22(21)15-20)16-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17;/h2-8,14-15,18H,9-13,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCKLBGSCNONGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
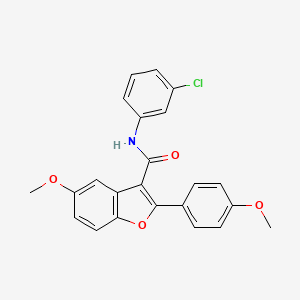

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)

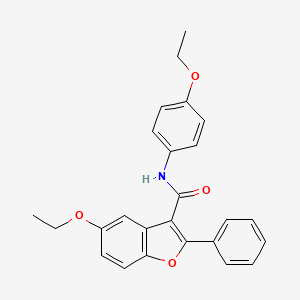
![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)
